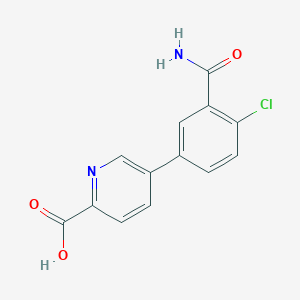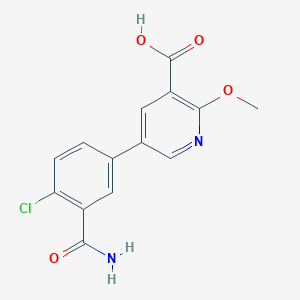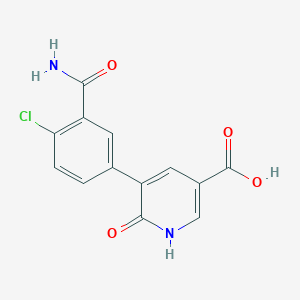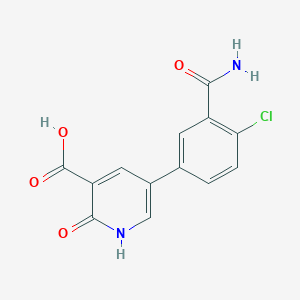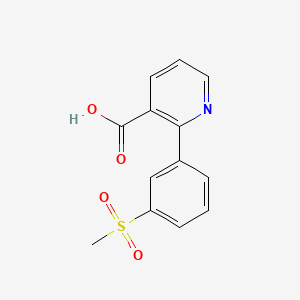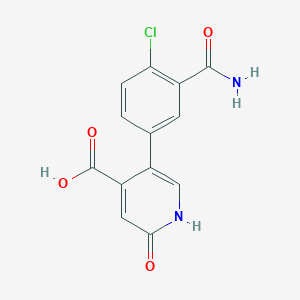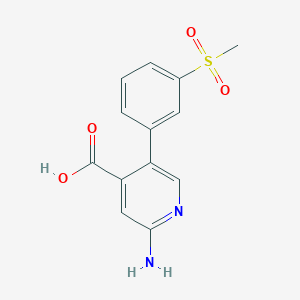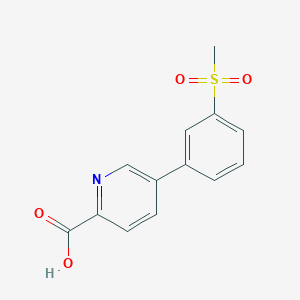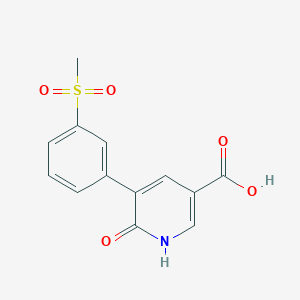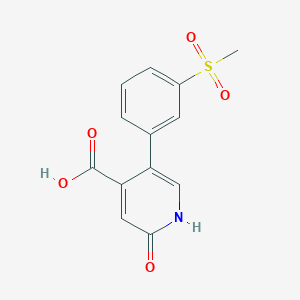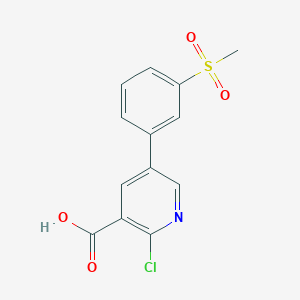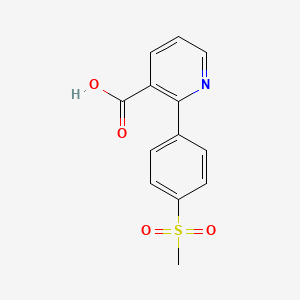
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% (2-A5-MSPN) is an organic compound which has been studied extensively due to its wide range of potential applications. 2-A5-MSPN is a derivative of nicotinic acid, a component of Vitamin B3, and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been studied extensively due to its wide range of potential applications. It has been used in a variety of scientific research applications such as in the study of enzyme inhibition, receptor binding, and signal transduction. It has also been used in the development of new drugs and in the study of the effects of drugs on the body.
Mécanisme D'action
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% acts as an inhibitor of enzymes, receptors, and signal transduction pathways. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the binding of receptors to their ligands, and to inhibit the signal transduction pathways involved in cell signaling.
Biochemical and Physiological Effects
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve blood flow, and reduce oxidative stress. It has also been shown to have anti-cancer properties, and to inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects, and to protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a wide range of temperatures and pH values. Additionally, it is relatively non-toxic and has low cost. However, it has some limitations, such as its low solubility in water and its limited availability.
Orientations Futures
There are many potential future directions for the use of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. It could be used in the development of new drugs and therapies for a variety of diseases. It could also be used in the study of the effects of drugs on the body, and in the development of new methods for drug delivery. Additionally, it could be used in the study of signal transduction pathways, and in the development of new methods for targeting specific receptors. Finally, it could be used in the study of enzyme inhibition, and in the development of new drugs to target specific enzymes.
Méthodes De Synthèse
2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95% can be synthesized by a two-step process. First, nicotinic acid is reacted with 3-methylsulfonylphenyl isocyanide in the presence of an acid catalyst, such as hydrochloric acid. This reaction results in the formation of 2-Amino-5-(3-methylsulfonylphenyl)nicotinic acid, 95%. The second step involves the purification of the compound by recrystallization.
Propriétés
IUPAC Name |
2-amino-5-(3-methylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-20(18,19)10-4-2-3-8(5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGGAVZWCICQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688178 |
Source


|
| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261931-75-2 |
Source


|
| Record name | 2-Amino-5-[3-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

